(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(3-methoxyphenyl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-17-12-3-2-4-13(7-12)19(15,16)14-10-5-6-11(14)9-18-8-10/h2-4,7,10-11H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZWFDBRWQDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through an intramolecular [3+2] nitrone cycloaddition reaction.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in aprotic solvents like dichloromethane.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azabicyclo[3.2.1]octane Core
a. Sulfonyl Group Modifications
- Compound 31 (): Features a (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl group instead of 3-methoxyphenylsulfonyl.
- Compound 18 (): Contains a phenylsulfonyl moiety.
b. Oxygen/Nitrogen Placement
- M3 (): Replaces a morpholine moiety with 3-oxa-8-azabicyclo[3.2.1]octane in PI3K inhibitors. The 3-oxa substitution mimics the target compound’s oxygen placement, suggesting shared binding motifs in kinase active sites .
- 8-Oxa-3-azabicyclo[3.2.1]octane (M4) (): Swaps oxygen and nitrogen positions, leading to distinct electronic properties. This analog showed reduced potency in PI3K inhibition compared to M3, underscoring the criticality of 3-oxa placement .
Functional Group Additions
- Compound 25a/25b (): Tricyclic derivatives with isopropylidenedioxy and 4-methylphenylsulfonyl groups.
- Methyl ester derivatives (): Esterification at the carboxylate position (e.g., in nor-2-CFT) enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar sulfonamides .
Plasma Stability and Metabolism
- Compound 39/50 (): Analogs with pyrazine or biphenoxy substituents demonstrate improved plasma stability due to steric hindrance around the sulfonamide group. The target compound’s 3-methoxy group may confer intermediate stability, balancing metabolic resistance and solubility .
- Littorine (): A tropane alkaloid analog with a hydroxy-phenylpropanoate ester. Its ester linkage is prone to hydrolysis, contrasting with the sulfonamide’s stability in the target compound .
Enzyme Inhibition Profiles
- USP5 Inhibitors (): Compound 18, bearing a phenylsulfonyl group, showed moderate USP5 inhibition (IC₅₀ ~500 nM), while pyrazole-sulfonamide analogs (e.g., Compound 31) exhibited stronger activity (IC₅₀ <100 nM). This suggests electron-rich sulfonamides enhance target engagement .
- PI3K Inhibitors (): The 3-oxa-8-azabicyclo[3.2.1]octane scaffold (M3) achieved nanomolar potency, outperforming morpholine-based analogs. This highlights the scaffold’s versatility in kinase targeting .
Key Research Findings
- Steric vs. Electronic Effects : Bulkier sulfonamides (e.g., 3,5-dimethylpyrazole in Compound 31) improve target binding but may reduce solubility. The 3-methoxy group strikes a balance, offering moderate lipophilicity and hydrogen-bonding capacity .
- Scaffold Rigidity : Tricyclic derivatives () exhibit higher selectivity but lower synthetic accessibility compared to the bicyclic target compound .
- Metabolic Vulnerabilities : Ester-containing analogs () are prone to hydrolysis, whereas sulfonamides demonstrate superior stability in biological matrices .
Biological Activity
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonyl group attached to a methoxyphenyl moiety. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 295.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P | 2.5 |
Preliminary studies suggest that this compound interacts with neurotransmitter systems, particularly acetylcholine receptors. The presence of the bicyclic structure may enhance binding affinity to these receptors, potentially leading to modulation of synaptic transmission.
In Vitro Studies
In vitro assays have shown that (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.
Table 2: AChE Inhibition Assay Results
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
These results indicate a dose-dependent inhibition pattern, suggesting potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
In Vivo Studies
Research conducted on animal models has demonstrated that the compound can enhance cognitive function and memory retention. In a study involving mice subjected to memory impairment protocols, administration of the compound resulted in improved performance in maze tests.
Case Studies
- Cognitive Enhancement in Rodent Models : A study published in Neuropharmacology reported that rodents treated with the compound showed improved learning and memory capabilities compared to control groups. The study measured performance using the Morris water maze test, indicating enhanced spatial learning abilities.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties against oxidative stress. The compound was found to reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents.
Table 3: Summary of Case Studies
| Study | Model | Outcome |
|---|---|---|
| Neuropharmacology | Mice | Improved memory retention |
| Neuroprotection | Neuronal cultures | Reduced oxidative damage |
Q & A
Q. What are the critical parameters for optimizing the synthesis of (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane?
The synthesis requires precise control over reaction conditions, including:
- Catalysts : Transition-metal catalysts or organocatalysts to ensure stereochemical fidelity (e.g., achieving the (1R,5S) configuration).
- Temperature : High temperatures (80–120°C) for sulfonylation steps to drive reaction completion .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the compound in >95% purity .
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
Key analytical methods include:
- X-ray crystallography : Resolves absolute configuration, particularly for the bicyclic core .
- NMR spectroscopy : H and C NMR to verify sulfonyl group placement and methoxyphenyl substituents (e.g., aromatic protons at δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] = 352.12 g/mol) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro binding assays : Screen for interactions with central nervous system (CNS) targets (e.g., serotonin or dopamine receptors) using radioligand displacement studies .
- Enzyme inhibition assays : Test sulfonyl group-mediated inhibition of cytochrome P450 isoforms or kinases .
- Cytotoxicity profiling : Use cell lines (e.g., HEK293) to assess baseline toxicity at concentrations ≤10 µM .
Advanced Research Questions
Q. How can contradictory data on stereochemical outcomes in synthesis be resolved?
Contradictions often arise from:
- Epimerization during sulfonylation : Monitor reaction progress via chiral HPLC to detect unintended (1S,5R) isomers .
- Solvent effects : Switch to low-polarity solvents (e.g., toluene) to minimize racemization .
- Computational modeling : Density functional theory (DFT) calculations to predict transition-state energies and optimize stereochemical control .
Q. What strategies are effective for modifying the bicyclic core to enhance target selectivity?
- Ring substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-oxa position to modulate receptor binding .
- Scaffold hybridization : Fuse the azabicyclo[3.2.1]octane core with triazole or quinazoline moieties to diversify interactions (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .
- Sulfonyl group replacement : Replace the 3-methoxyphenylsulfonyl group with heteroaromatic sulfonamides (e.g., thiophene derivatives) to alter pharmacokinetic properties .
Q. How should researchers address discrepancies in pharmacological data across studies?
- Assay standardization : Validate receptor binding protocols using positive controls (e.g., known σ-1 receptor ligands) .
- Metabolic stability testing : Use liver microsomes to assess compound half-life and rule out off-target effects from metabolites .
- Cross-species comparisons : Test activity in rodent vs. human cell lines to identify species-specific interactions .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for high-resolution separation .
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain crystals suitable for X-ray analysis .
Q. How can computational tools aid in predicting biological activity?
- Molecular docking : Simulate interactions with protein targets (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Software like SwissADME to estimate permeability (e.g., logP = 2.8) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
